methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a pyrazolo[1,5-a]pyrimidine ring, and a thiophene ring. These types of structures are often found in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as pyrrolopyrazine derivatives are synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including the compound , have shown antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potentially useful in the development of new antibiotics.
Anti-Inflammatory Activity
These compounds have also demonstrated anti-inflammatory effects . This suggests they could be used in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . This means they could potentially be used in the development of antiviral drugs, perhaps even those targeting novel viruses.
Antifungal Activity
These compounds have shown to be effective against certain types of fungi . This could make them useful in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Activity
These compounds have shown potential in the treatment of cancer . They have demonstrated antitumor properties, suggesting they could be used in the development of new cancer therapies.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain kinases is a therapeutic strategy in treating cancer.
Drug Discovery Research
The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . Its versatility and wide range of biological activities make it a promising starting point for the development of new medications.
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s known that similar compounds can inhibit the activity of enzymes like acetylcholinesterase, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it might affect the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways. These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
Similar nitrogen-containing heterocyclic compounds have been reported to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antifungal, antiviral, antioxidant, and antitumor activities .
properties
IUPAC Name |
methyl 7-amino-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-10-4-5-11(2)22(10)14-6-7-26-16(14)13-8-15-20-9-12(18(24)25-3)17(19)23(15)21-13/h4-9H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZTCOXIMEYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.